N-(5-aminopyridin-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-aminopyridin-2-yl)cyclohexanecarboxamide: is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol It is a member of the amide family, characterized by the presence of an amide group attached to a pyridine ring and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-aminopyridin-2-yl)cyclohexanecarboxamide typically involves the reaction of 5-aminopyridine with cyclohexanecarboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-(5-aminopyridin-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the amide group to an .
Substitution: The pyridine ring can undergo substitution reactions, such as halogenation or nitration .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides , amines , and various substituted derivatives of the original compound .
Scientific Research Applications
N-(5-aminopyridin-2-yl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including and .
Medicine: Research is ongoing to explore its potential as a for various diseases.
Industry: It is used in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(5-aminopyridin-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors , modulating their activity. This interaction can lead to changes in cellular signaling pathways , affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-pyridinyl)cyclohexanecarboxamide
- N-(6-methyl-2-pyridinyl)cyclohexanecarboxamide
- N-(4-pyridinyl)cyclohexanecarboxamide
Uniqueness
N-(5-aminopyridin-2-yl)cyclohexanecarboxamide is unique due to the presence of an amino group at the 5-position of the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H17N3O |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(5-aminopyridin-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C12H17N3O/c13-10-6-7-11(14-8-10)15-12(16)9-4-2-1-3-5-9/h6-9H,1-5,13H2,(H,14,15,16) |
InChI Key |
WITWZJNZWRWQMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.